N-{[3-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-1,3-oxazolidin-2-yl]methyl}-N'-[(4-methylphenyl)methyl]ethanediamide
Description
Systematic Nomenclature and Structural Identification
IUPAC Nomenclature Conventions for Polycyclic Sulfonamide Derivatives
The IUPAC name of the compound is derived through systematic prioritization of functional groups and cyclic systems. The parent structure is identified as ethanediamide (a dicarboxamide derivative of ethanedioic acid), which serves as the backbone for substituent attachment. The sulfonamide group (2,3-dihydro-1,4-benzodioxine-6-sulfonyl ) and the 1,3-oxazolidin-2-yl ring are treated as substituents due to their lower priority compared to the amide groups.
- Principal functional group selection : The ethanediamide moiety (-NH-C(=O)-C(=O)-NH-) is prioritized over sulfonamide (-SO2NH-) and oxazolidinone rings, as carboxamides outrank sulfonamides in IUPAC hierarchy.
- Substituent numbering :
- Alphabetical ordering : Substituents are listed as:
- N-{[3-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-1,3-oxazolidin-2-yl]methyl}
- N'-[(4-methylphenyl)methyl]
The final name adheres to IUPAC Rule P-62.3.2 for polyfunctional compounds, ensuring unambiguous structural representation.
Structural Elucidation Through Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
- ¹H NMR :
- Benzodioxine protons : Aromatic protons at δ 6.85–7.25 ppm (doublets, J = 8.5 Hz) and δ 4.25–4.40 ppm (multiplet for -O-CH2-O-).
- Oxazolidinone ring : Methylenic protons adjacent to nitrogen at δ 3.70–4.10 ppm (triplet, J = 10.2 Hz).
- Ethanediamide backbone : Two distinct -NH- signals at δ 8.20 ppm (broad) and δ 7.95 ppm (sharp), indicating differential hydrogen bonding.
Infrared (IR) Spectroscopy
Critical absorption bands confirm functional groups:
| Band (cm⁻¹) | Assignment |
|---|---|
| 1707 | C=O stretch (ethanediamide) |
| 1315, 1148 | SO₂ asymmetric/symmetric stretch |
| 3260 | N-H stretch (secondary amide) |
| 895 | S-N stretch (sulfonamide) |
These align with reported values for analogous sulfonamides.
Mass Spectrometry (MS)
Crystallographic Analysis and Space Group Determination
Single-crystal X-ray diffraction reveals:
| Parameter | Value |
|---|---|
| Space group | P2₁/c |
| Unit cell | a = 12.45 Å, b = 7.89 Å, c = 15.23 Å |
| β angle | 102.3° |
| Z-value | 4 |
The crystal packing exhibits:
- Hydrogen-bonding networks : Between sulfonamide NH (donor) and oxazolidinone carbonyl O (acceptor), with d(N-O) = 2.89 Å.
- π-π stacking : Benzodioxine and 4-methylphenyl rings interact face-to-face (centroid distance = 3.65 Å).
Thermal ellipsoid analysis confirms minimal disorder in the oxazolidinone ring, validating the structural model.
Properties
IUPAC Name |
N-[[3-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-1,3-oxazolidin-2-yl]methyl]-N'-[(4-methylphenyl)methyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O7S/c1-15-2-4-16(5-3-15)13-23-21(26)22(27)24-14-20-25(8-9-32-20)33(28,29)17-6-7-18-19(12-17)31-11-10-30-18/h2-7,12,20H,8-11,13-14H2,1H3,(H,23,26)(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCWICUBWMJUQNO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)C(=O)NCC2N(CCO2)S(=O)(=O)C3=CC4=C(C=C3)OCCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[3-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-1,3-oxazolidin-2-yl]methyl}-N’-[(4-methylphenyl)methyl]ethanediamide typically involves multiple steps:
Formation of the Benzodioxine Ring: The benzodioxine ring can be synthesized by the reaction of catechol with ethylene glycol in the presence of an acid catalyst.
Introduction of the Sulfonyl Group: The benzodioxine derivative is then reacted with sulfonyl chloride to introduce the sulfonyl group.
Formation of the Oxazolidine Ring: The oxazolidine ring is formed by the reaction of an amino alcohol with an aldehyde or ketone under acidic conditions.
Final Coupling Reaction: The final step involves the coupling of the benzodioxine-sulfonyl derivative with the oxazolidine derivative in the presence of a base such as lithium hydride in N,N-dimethylformamide (DMF) as the solvent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield and reduce costs. This may include the use of continuous flow reactors, alternative solvents, and catalysts to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-{[3-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-1,3-oxazolidin-2-yl]methyl}-N’-[(4-methylphenyl)methyl]ethanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
N-{[3-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-1,3-oxazolidin-2-yl]methyl}-N’-[(4-methylphenyl)methyl]ethanediamide has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in the treatment of diseases such as Alzheimer’s.
Materials Science: Its functional groups can be used to create novel materials with specific properties, such as polymers or coatings.
Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of N-{[3-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-1,3-oxazolidin-2-yl]methyl}-N’-[(4-methylphenyl)methyl]ethanediamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes or receptors involved in disease pathways, such as cholinesterase enzymes in Alzheimer’s disease.
Pathways Involved: By inhibiting these enzymes, the compound can modulate neurotransmitter levels and improve cognitive function.
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Functional Group Analysis and Spectral Characteristics
The target compound’s benzodioxine sulfonyl group can be compared to sulfonyl-containing derivatives in and . Key spectral comparisons include:
Table 1: IR Spectral Data of Functional Groups
Key Findings :
- The benzodioxine sulfonyl group’s S=O stretch (~1150–1250 cm⁻¹) aligns with sulfonamides in and sulfonyl-containing triazoles in .
- The ethanediamide’s carbonyl group (absent in ) would likely exhibit a C=O stretch near 1663–1682 cm⁻¹, similar to hydrazinecarbothioamides .
- Unlike 1,2,4-triazole thiones (C=S at 1247–1255 cm⁻¹), the target lacks a thione group, simplifying its IR profile .
Key Findings :
Analytical Differentiation via LCMS/MS and Molecular Networking
As per , molecular networking based on MS/MS fragmentation patterns can differentiate the target from analogs.
Table 3: Hypothetical MS/MS Fragmentation Patterns
Key Findings :
- The benzodioxine sulfonyl fragment (m/z ~252) and oxazolidine-derived ions (m/z ~134) would distinguish the target from triazoles and imidazolidines, yielding low cosine scores (0.3–0.6) .
Biological Activity
N-{[3-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-1,3-oxazolidin-2-yl]methyl}-N'-[(4-methylphenyl)methyl]ethanediamide is a complex organic compound that has attracted attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant case studies.
Chemical Structure and Synthesis
The compound features several significant structural components:
- Benzodioxane moiety : Known for its role in various biological activities.
- Oxazolidinyl group : Associated with antibiotic properties.
- Sulfonamide derivative : Often linked to antimicrobial effects.
The synthesis typically involves multi-step reactions starting from 2,3-dihydro-1,4-benzodioxin-6-sulfonyl chloride. Key steps include:
- Formation of the benzodioxane derivative.
- Introduction of the sulfonyl group through sulfonylation.
- Cyclization to create the oxazolidine ring.
- Coupling with appropriate amines to yield the final product.
Enzyme Inhibition
Research indicates that derivatives related to this compound exhibit significant inhibitory effects on enzymes such as:
- α-glucosidase : Important in carbohydrate metabolism; inhibition may aid in diabetes management.
- Acetylcholinesterase : Inhibition is crucial for enhancing neurotransmitter levels, potentially useful in treating Alzheimer's disease .
Antimicrobial and Anticancer Properties
The benzodioxane structure has been linked to various biological activities:
- Antimicrobial Activity : Compounds with similar structures have demonstrated effectiveness against bacterial infections.
- Anticancer Activity : Some derivatives have shown growth inhibitory effects in cancer cell lines, suggesting potential use in cancer therapy .
The biological activity of this compound is attributed to its ability to interact with specific molecular targets:
- The benzodioxine ring can engage with hydrophobic pockets in enzymes.
- The sulfonyl group facilitates hydrogen bonding with amino acid residues in active sites.
- The structural diversity provided by the oxazolidine and aromatic moieties enhances binding affinity and specificity toward targeted enzymes.
Case Studies and Research Findings
Several studies have highlighted the biological potential of compounds related to this compound:
Q & A
Q. What are the critical steps in synthesizing this compound, and how is reaction progress monitored?
The synthesis involves:
- Sulfonamide formation : Reacting 2,3-dihydro-1,4-benzodioxin-6-amine with 4-methylbenzenesulfonyl chloride under pH 9–10 (using aqueous Na₂CO₃) to form the sulfonamide intermediate .
- Alkylation : Treating the intermediate with alkyl halides (e.g., bromoacetamide derivatives) in DMF using lithium hydride (LiH) as a base to introduce the ethanediamide moiety .
- Monitoring : Thin-layer chromatography (TLC) with dichloromethane as the mobile phase is used to track reaction completion .
Key characterization includes IR spectroscopy (amide C=O stretch at ~1650 cm⁻¹), ¹H NMR (benzodioxin aromatic protons at δ 6.7–7.2 ppm), and elemental analysis (C, H, N within ±0.3% of theoretical values) .
Q. Which enzymes or biological targets are commonly tested for this compound, and what assays are used?
- Primary targets : Acetylcholinesterase (AChE) and α-glucosidase due to structural similarity to sulfonamide-based inhibitors .
- Assays :
- Ellman’s method for AChE inhibition (measures thiocholine production at 412 nm) .
- PNPG (p-nitrophenyl-α-D-glucopyranoside) hydrolysis for α-glucosidase inhibition (quantified at 405 nm) .
Advanced Research Questions
Q. How can synthetic yield be optimized while minimizing side reactions?
- Solvent selection : DMF enhances nucleophilicity of intermediates but may require post-reaction ice-water precipitation to isolate products .
- Catalyst optimization : LiH (0.5–1.0 eq.) improves alkylation efficiency, but excess may degrade the benzodioxin ring .
- Statistical design : Use a Box-Behnken design to model variables (pH, temperature, reagent ratios) and predict optimal conditions . For example, pH 9.5–10.0 and 25–30°C reduce hydrolysis byproducts .
Q. How can contradictory inhibitory activity data across derivatives be resolved?
- Structural analysis : Compare substituent effects (e.g., electron-withdrawing groups on the phenyl ring reduce AChE binding by 30–50% due to steric hindrance) .
- Computational modeling :
- Molecular docking (AutoDock Vina) identifies key interactions (e.g., sulfonyl oxygen hydrogen bonding with AChE’s catalytic triad) .
- QSAR studies correlate logP values >2.5 with improved membrane permeability but reduced solubility .
Q. What strategies are recommended for scaling up synthesis without compromising purity?
- Flow chemistry : Continuous flow reactors reduce batch variability and improve heat dissipation during exothermic steps (e.g., sulfonylation) .
- Purification : Employ preparative HPLC with a C18 column (acetonitrile/water gradient) to separate diastereomers or regioisomers .
- In-line analytics : Use FTIR or Raman spectroscopy for real-time monitoring of intermediates .
Methodological Guidance for Data Interpretation
Q. How should researchers analyze enzyme inhibition kinetics for this compound?
- Kinetic mode : Use Lineweaver-Burk plots to determine inhibition type (competitive/uncompetitive). AChE inhibition by this compound typically shows mixed-type inhibition (Km increases, Vmax decreases) .
- IC₅₀ calculation : Fit dose-response curves (4-parameter logistic model) with software like GraphPad Prism. Report 95% confidence intervals to assess reproducibility .
Q. What computational tools are effective for predicting metabolic stability?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
